molecular formula C11H12BrFO B1324707 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one CAS No. 898766-42-2

1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one

Cat. No. B1324707
M. Wt: 259.11 g/mol
InChI Key: NJJKAZPFOKVHKI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states of the atoms, and more. Techniques used for this analysis often include X-ray crystallography and various types of spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, the mechanisms of its reactions, and the products it forms.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and more. Chemical properties might include acidity/basicity, redox potential, and reactivity with common reagents.


Scientific Research Applications

Spectroscopic Properties

  • The compound 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one exhibits interesting spectroscopic and photophysical properties. It is part of a class of compounds that mimic the firefly oxyluciferin structure, making them valuable for fluorescence studies. The electron-withdrawing properties of the bromo and fluoro groups contribute to these unique properties (Misawa et al., 2019).

Synthesis of Biologically Active Compounds

  • This compound serves as an important intermediate in synthesizing various biologically active molecules. Its synthesis involves multiple steps, including nitration, chlorination, and condensation. The versatility of this compound in synthesizing diverse bioactive substances highlights its significance in medicinal chemistry (Wang et al., 2016).

Application in Synthesis of Hetero-Anthracenes

  • It's also used in the synthesis of precursors for hetero-anthracenes. These are important for creating various organometallic derivatives, which have applications in materials science and organic synthesis (Bickelhaupt et al., 1976).

Development of Novel Inhibitors

  • Derivatives of this compound have been explored in the development of novel inhibitors for Plasmodium falciparum, the parasite responsible for malaria. This research is crucial in the ongoing battle against malaria and showcases the potential of such compounds in pharmaceutical research (Krake et al., 2017).

Electrooptical Properties

  • The compound has been used to create new series of low melting esters with large nematic ranges, indicating potential applications in the field of liquid crystals and electrooptical materials. The lateral substitution of halogens like bromo and fluoro can significantly impact the properties of these materials (Gray & Kelly, 1981).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have a different compound or a specific aspect of “1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one” that you’d like to know about, feel free to ask!


properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJKAZPFOKVHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642477
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one

CAS RN

898766-42-2
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Moir, S Lane, AP Montgomery, D Hibbs… - European Journal of …, 2021 - Elsevier
The development of selective CB 2 receptor agonists is a promising therapeutic approach for the treatment of inflammatory diseases, without CB 1 receptor mediated psychoactive side …
Number of citations: 4 www.sciencedirect.com

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